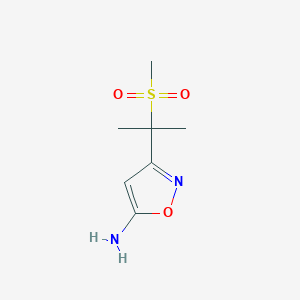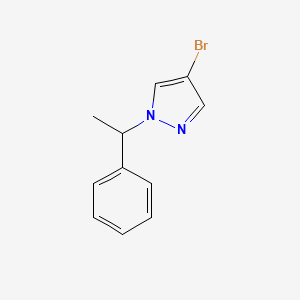
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
説明
“Methyl 1-cyano-3-methylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 . The compound is a colorless liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a colorless liquid . More detailed physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.科学的研究の応用
Chemical Reactivity and Synthesis
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate's chemical reactivity is central to various synthetic processes. Studies have shown that cyclobutene derivatives, closely related to this compound, participate in electrocyclic reactions, demonstrating the compound's potential in synthesizing complex organic structures. For instance, the thermolysis of methyl 3-formylcyclobutene-3-carboxylate leads to the formation of methyl (2H)-pyrane-5-carboxylate via electrocyclization, underscoring the compound's utility in synthetic organic chemistry (Niwayama & Houk, 1992).
Polymerization and Material Science
The anionic polymerization of cyclobutene monomers, such as methyl cyclobutene-1-carboxylate, presents interesting applications in material science. These monomers can be polymerized to produce polymers with cyclobutane rings in the main chain, offering unique properties. For example, the polymerization of methyl cyclobutene-1-carboxylate with tert-butyl lithium in combination with specific aluminum compounds results in polymers with narrow molecular weight distribution, showcasing potential applications in creating new materials with tailored properties (Kitayama et al., 2004).
Molecular Structure and Stereochemistry
The study of compounds structurally related to this compound contributes to our understanding of molecular structure and stereochemistry. For instance, the analysis of tetramethyl 1,4-dimethyl-13,14-dioxapentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene-5,6,11,12-tetracarboxylate, which shares a cyclobutane core with this compound, reveals insights into the relative stereochemistry of cyclobutane rings and their influence on molecular properties (Lough, Jack, & Tam, 2012).
Advanced Organic Synthesis
Further research into the reactivity of cyclobutene and related compounds opens avenues for advanced organic synthesis. For example, the Lewis acid-assisted [2+2] cycloaddition reactions of allenyl sulfides and electron-deficient olefins to form methylenecyclobutane derivatives highlight the potential of using cyclobutene derivatives in constructing complex organic molecules with high precision (Hayashi, Niihata, & Narasaka, 1990).
特性
IUPAC Name |
methyl 1-cyano-3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVFPNSVHBFTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




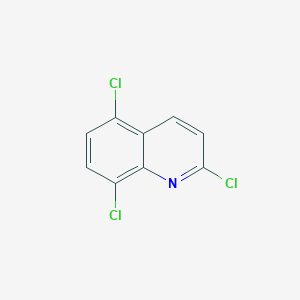
![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)

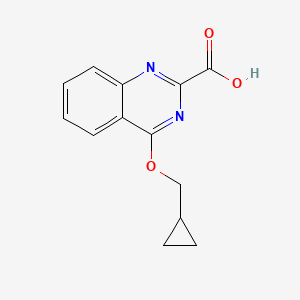
![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)
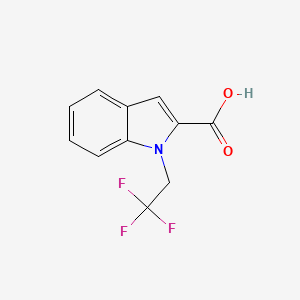
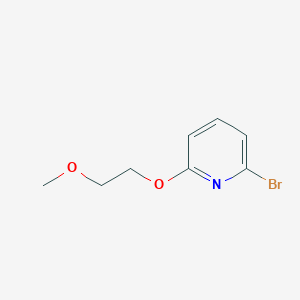
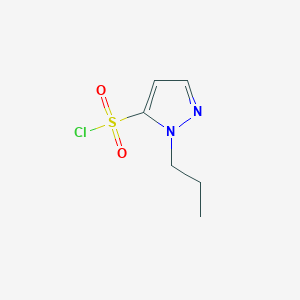
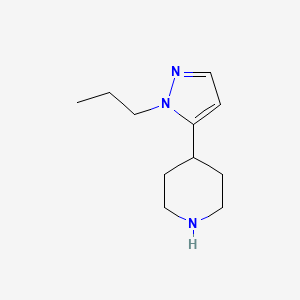
![3-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B1528740.png)
